Cas no 894019-00-2 (1-(4-bromophenyl)-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea)

1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound featuring a urea core substituted with a 4-bromophenyl group and a 5-oxopyrrolidin-3-yl moiety bearing a 3,4-dimethoxyphenyl substituent. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of bromine and methoxy groups enhances its reactivity for further functionalization, while the urea linkage may contribute to hydrogen-bonding interactions, making it relevant for drug discovery applications. Its well-defined molecular architecture allows for precise modifications, supporting research in targeted therapeutic development. The compound’s stability and synthetic accessibility further underscore its value in exploratory pharmaceutical studies.
1-(4-bromophenyl)-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea structure
894019-00-2 structure
商品名:1-(4-bromophenyl)-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea
CAS番号:894019-00-2
MF:C19H20BrN3O4
メガワット:434.283803939819
CID:5515165

1-(4-bromophenyl)-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea 化学的及び物理的性質

名前と識別子

    • 1-(4-bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
    • 1-(4-bromophenyl)-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea
    • インチ: 1S/C19H20BrN3O4/c1-26-16-8-7-15(10-17(16)27-2)23-11-14(9-18(23)24)22-19(25)21-13-5-3-12(20)4-6-13/h3-8,10,14H,9,11H2,1-2H3,(H2,21,22,25)
    • InChIKey: SKMMBZRRWXAZKA-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CC=C(Br)C=C1)C(NC1CC(=O)N(C2=CC=C(OC)C(OC)=C2)C1)=O

1-(4-bromophenyl)-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2024-2569-3mg
1-(4-bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894019-00-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2024-2569-10μmol
1-(4-bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894019-00-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2024-2569-20μmol
1-(4-bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894019-00-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2024-2569-15mg
1-(4-bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894019-00-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2024-2569-30mg
1-(4-bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894019-00-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2024-2569-100mg
1-(4-bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894019-00-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F2024-2569-5μmol
1-(4-bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894019-00-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2024-2569-20mg
1-(4-bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894019-00-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2024-2569-40mg
1-(4-bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894019-00-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2024-2569-2μmol
1-(4-bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894019-00-2 90%+
2μl
$57.0 2023-05-17

1-(4-bromophenyl)-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea 関連文献

1-(4-bromophenyl)-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylureaに関する追加情報

Introduction to 1-(4-bromophenyl)-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea (CAS No. 894019-00-2) and Its Emerging Applications in Chemical Biology

The compound 1-(4-bromophenyl)-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea (CAS No. 894019-00-2) represents a significant advancement in the field of chemical biology, particularly in the design and development of novel bioactive molecules. This heterocyclic urea derivative, characterized by its intricate structural framework, has garnered considerable attention due to its potential pharmacological properties and its role in addressing complex biological targets. The molecular architecture of this compound incorporates key pharmacophoric elements that contribute to its unique interaction with biological systems, making it a promising candidate for further investigation in drug discovery and therapeutic applications.

At the core of the compound's structure lies a pyrrolidinone ring, a moiety that is widely recognized for its presence in numerous bioactive natural products and synthetic drugs. The pyrrolidinone core provides a stable scaffold that can be modulated to enhance binding affinity and selectivity towards specific biological targets. In addition, the presence of a bromophenyl group at the 4-position introduces a hydrophobic pocket that can interact favorably with lipid-rich environments or aromatic residues in protein binding pockets. This strategic placement of the bromine atom also allows for further functionalization via cross-coupling reactions, enabling the synthesis of derivatives with tailored properties.

The other critical component of this molecule is the urea linkage, which serves as a hinge region connecting the pyrrolidinone ring to a dimethoxyphenyl group. The urea moiety is well-documented for its ability to form hydrogen bonds with polar residues in proteins, thereby facilitating tight binding interactions. The dimethoxyphenyl group further enhances the compound's solubility and bioavailability while simultaneously contributing to its overall pharmacokinetic profile. This combination of structural features makes 1-(4-bromophenyl)-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea an intriguing candidate for exploring new therapeutic avenues.

Recent studies have highlighted the potential of this compound as an inhibitor of various enzymes and receptors implicated in human diseases. For instance, preliminary computational modeling and experimental assays suggest that it may exhibit inhibitory activity against kinases involved in cancer progression. The pyrrolidinone ring and urea linkage are particularly important in mediating interactions with ATP-binding pockets, which are conserved across multiple kinase families. This specificity has led researchers to investigate its efficacy in preclinical models of malignancy, where it has shown promise in disrupting aberrant signaling pathways.

In addition to its anti-cancer potential, 1-(4-bromophenyl)-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea has also been explored for its immunomodulatory effects. The bromophenyl group and dimethoxyphenyl moiety have been shown to modulate immune cell function by interacting with receptors such as Toll-like receptors (TLRs) and cytokine receptors. By fine-tuning these interactions, the compound may help regulate inflammatory responses or enhance vaccine efficacy. These findings are particularly relevant in light of recent advancements in immunotherapy, where targeted modulation of immune checkpoints has revolutionized treatment strategies for various diseases.

The synthesis of this compound represents a testament to the progress made in medicinal chemistry over recent decades. The use of modern synthetic techniques allows for efficient construction of complex heterocyclic frameworks while maintaining high levels of purity and yield. Techniques such as Buchwald-Hartwig coupling have been employed to introduce the bromophenyl group, while protecting group strategies have been utilized to safeguard reactive sites during multi-step syntheses. These advances ensure that researchers can access large quantities of material for both preclinical testing and commercial development.

From a computational chemistry perspective, virtual screening methods have been instrumental in identifying promising scaffolds like 1-(4-bromophenyl)-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea. By leveraging high-throughput docking algorithms and machine learning models, researchers can predict binding affinities and optimize lead compounds before committing resources to experimental synthesis. This approach not only accelerates drug discovery but also reduces costs associated with trial-and-error experimentation. As computational power continues to grow, the integration of AI-driven drug design will likely become even more prevalent.

The future prospects for this compound are promising, with ongoing research focusing on optimizing its pharmacological profile through structure-based drug design principles. By systematically modifying key structural elements—such as altering substituents on the pyrrolidinone ring or exploring alternative urea linkages—scientists aim to enhance potency while minimizing off-target effects. Additionally, exploring prodrug formulations may improve bioavailability and tissue distribution.

In conclusion,1-(4-bromophenyl)-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea (CAS No. 894019-00-2) exemplifies how interdisciplinary approaches can yield novel therapeutic agents with significant clinical potential. Its unique structural features position it as a valuable tool for investigating biological pathways relevant to cancer biology and immunology alike. As research progresses toward more personalized medicine strategies,this compound could play an important role in developing next-generation treatments tailored to individual patient needs.

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